2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide
Description
2-Chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a benzamide-thiazole hybrid compound characterized by a trifluoromethyl-substituted benzyl group at the 5-position of the thiazole ring and a 2-chlorobenzamide moiety.
Properties
IUPAC Name |
2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2OS/c19-15-7-2-1-6-14(15)16(25)24-17-23-10-13(26-17)9-11-4-3-5-12(8-11)18(20,21)22/h1-8,10H,9H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWOCFISRWKCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylbenzyl halides.
Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with benzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethylbenzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Functional Group Effects
Substituent Variations on the Benzyl Group
- 4-Methoxybenzyl vs. 3-Trifluoromethylbenzyl: 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide () replaces the trifluoromethyl group with a methoxy group. This difference may influence bioavailability and target binding . 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () features a phenylpropyl chain instead of a benzyl group. The extended alkyl chain may enhance hydrophobic interactions but reduce conformational rigidity, affecting binding specificity .
Heterocycle Modifications
- Thiadiazole vs. Thiazole :
- Oxadiazole Derivatives: 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () incorporates an oxadiazole ring.
Amide Group Variations
- Acetamide vs. Benzamide: 2-Chloro-N-(5-methylbenzothiazol-2-yl)acetamide () replaces the benzamide with an acetamide group.
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
2-Chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H9ClF3N2OS
- Molar Mass : 369.19 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
The biological activity of 2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. The thiazole ring is known to enhance the compound's affinity for these targets, contributing to its anticancer properties.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant antitumor activity. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-based compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 protein interactions, which are crucial for cell survival and apoptosis regulation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- The presence of electron-withdrawing groups (like chlorine and trifluoromethyl) enhances the compound's potency.
- Modifications on the benzyl group can significantly affect the compound's biological activity. For example, the introduction of trifluoromethyl groups has been shown to increase lipophilicity and improve cellular uptake.
Study 1: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of various thiazole derivatives, including 2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide. The compound exhibited an IC50 value of approximately 1.61 µg/mL against human glioblastoma U251 cells, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 2-Chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide | 1.61 ± 1.92 | U251 |
| Doxorubicin | 1.98 ± 1.22 | U251 |
Study 2: Mechanistic Insights
Molecular dynamics simulations have shown that this compound interacts with Bcl-2 protein primarily through hydrophobic contacts, which are essential for its apoptotic effects. This interaction suggests a potential pathway for developing targeted therapies against resistant cancer types .
Q & A
Q. How do structural modifications at the thiazole 5-position affect target selectivity?
- Methodological Answer : SAR studies show that bulkier substituents (e.g., 4-fluorobenzyl vs. 3-(trifluoromethyl)benzyl) alter steric hindrance, shifting selectivity from PFOR to kinases (e.g., EGFR). Fluorescence polarization assays quantify binding affinity changes, while mutagenesis studies identify critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
